Germanium, tetraisopropyl-
CAS No.: 4593-82-2
Cat. No.: VC18391936
Molecular Formula: C12H28Ge
Molecular Weight: 244.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4593-82-2 |
|---|---|
| Molecular Formula | C12H28Ge |
| Molecular Weight | 244.98 g/mol |
| IUPAC Name | tetra(propan-2-yl)germane |
| Standard InChI | InChI=1S/C12H28Ge/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
| Standard InChI Key | VIOZOELPIXYDFS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)[Ge](C(C)C)(C(C)C)C(C)C |
Introduction
Chemical Identity and Nomenclature
Tetrapropylgermane, often referred to by its IUPAC name germane, tetrapropyl-, is identified by the CAS Registry Number 994-65-0 . Its molecular structure consists of a germanium center bonded to four n-propyl groups (-CH₂CH₂CH₃), resulting in a tetrahedral geometry. The compound’s synonyms include tetra-n-propylgermanium and tetrapropylgermane, though these terms are largely interchangeable in academic literature .
Key identifiers include:
Unlike germanium(IV) isopropoxide (CAS 21154-48-3), a structurally distinct alkoxide compound with isopropoxy ligands, tetrapropylgermane lacks oxygen in its coordination sphere . This distinction critically influences its reactivity and physical properties, as discussed in subsequent sections.
Synthesis and Structural Characterization
Synthetic Pathways
While the provided search results lack explicit details on tetrapropylgermane’s synthesis, analogous tetraalkylgermanes are typically prepared via Grignard reactions or alkylation of germanium tetrachloride. For example, germanium tetrachloride (GeCl₄) reacts with propylmagnesium bromide (C₃H₇MgBr) in anhydrous conditions to yield tetrapropylgermane and magnesium chloride byproducts:
This method ensures high purity but requires stringent control over moisture and oxygen to prevent hydrolysis or oxidation .
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Propyl groups exhibit characteristic signals at δ 0.8–1.5 ppm for methyl and methylene protons.
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¹³C NMR: Peaks corresponding to the central germanium-bound carbons appear upfield due to shielding effects .
Mass Spectrometry (EI-MS):
Dominant fragments include [Ge(C₃H₇)₃]⁺ (m/z 230.1) and [Ge(C₃H₇)₂]⁺ (m/z 173.1), reflecting sequential loss of propyl groups .
Physical and Thermodynamic Properties
Phase Behavior and Stability
Tetrapropylgermane is a moisture-sensitive liquid at ambient temperatures, with a boiling point of 109°C at 30 mmHg . Its liquid state and relatively low volatility contrast sharply with germanium(IV) isopropoxide, which shares a similar molecular weight but higher polarity due to oxygen ligands .
Table 1: Comparative Physical Properties of Tetrapropylgermane and Germanium(IV) Isopropoxide
Thermodynamic Data
Enthalpy of Vaporization (ΔvapH°):
Experimental values for tetrapropylgermane range from 54.7 kJ/mol at 368 K to 61.5 ± 4.2 kJ/mol, as determined by calorimetric methods . These values align with trends observed in heavier tetraalkylgermanes, where increased alkyl chain length elevates vaporization enthalpies due to enhanced van der Waals interactions.
Antoine Equation Parameters:
The temperature-dependent vapor pressure of tetrapropylgermane is modeled by:
where is in bar and in Kelvin . This equation accurately predicts vapor pressures between 389.59 K and 497.69 K.
Applications and Industrial Relevance
Precursor in Material Science
Tetrapropylgermane serves as a precursor in chemical vapor deposition (CVD) processes for germanium-containing thin films. Its volatility and thermal stability make it suitable for low-temperature deposition, though its use is less widespread than silicon analogues .
Comparative Reactivity
Unlike germanium(IV) isopropoxide, which hydrolyzes readily to form germanium dioxide , tetrapropylgermane exhibits limited reactivity with water. This inertness stems from the absence of labile oxygen ligands, rendering it preferable in moisture-sensitive applications.
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